1,4-Bis[4-(nonyloxy)benzoyl]piperazine
Description
1,4-Bis[4-(nonyloxy)benzoyl]piperazine is a symmetrical bis-aromatic piperazine derivative featuring two benzoyl groups substituted with nonyloxy chains at the para positions. Piperazine derivatives are widely explored for their pharmacological properties, including anticancer, antimalarial, and antidiabetic activities, as seen in related compounds .
Properties
Molecular Formula |
C36H54N2O4 |
|---|---|
Molecular Weight |
578.8 g/mol |
IUPAC Name |
[4-(4-nonoxybenzoyl)piperazin-1-yl]-(4-nonoxyphenyl)methanone |
InChI |
InChI=1S/C36H54N2O4/c1-3-5-7-9-11-13-15-29-41-33-21-17-31(18-22-33)35(39)37-25-27-38(28-26-37)36(40)32-19-23-34(24-20-32)42-30-16-14-12-10-8-6-4-2/h17-24H,3-16,25-30H2,1-2H3 |
InChI Key |
VCTHCDKEYFOEON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(nonyloxy)benzoyl]piperazine typically involves the reaction of piperazine with 4-(nonyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The reaction can be represented as follows:
Piperazine+24-(Nonyloxy)benzoyl chloride→this compound+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
Bulk Handling: Use of large reactors and automated systems for handling reagents and solvents.
Purification: Techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry to ensure the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[4-(nonyloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nonyloxy chains can be oxidized to form corresponding carboxylic acids.
Reduction: The benzoyl groups can be reduced to benzyl groups using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1,4-Bis[4-(nonyloxy)benzoic acid]piperazine
Reduction: 1,4-Bis[4-(nonyloxy)benzyl]piperazine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis[4-(nonyloxy)benzoyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(nonyloxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Proteins: Form stable complexes with proteins, potentially altering their function.
Modulate Enzyme Activity: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Cell Membranes: Incorporate into cell membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 1,4-Bis[4-(nonyloxy)benzoyl]piperazine, emphasizing substituent effects on properties and applications:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Bulky aromatic groups (e.g., chlorobenzhydryl in ) enhance cytotoxicity against cancer cells, likely due to improved target binding or membrane penetration. Alkoxy chains (nonyloxy, 2-ethylhexyloxy) increase lipophilicity, which may improve blood-brain barrier penetration or drug retention .
Synthetic Methodologies :
- Symmetrical bis-substituted piperazines are often synthesized via nucleophilic substitution or acylation. For example:
- Alkoxybenzoyl derivatives : Likely synthesized via Friedel-Crafts acylation or direct coupling of benzoyl chlorides with piperazine .
- Aminopropyl derivatives: Prepared via alkylation of piperazine with 3-bromopropylamine .
Physicochemical Properties: Lipophilicity: Nonyloxy and 2-ethylhexyloxy groups increase logP values, enhancing compatibility with lipid membranes. Solubility: Sulfonated or azo derivatives () exhibit higher aqueous solubility, favoring applications in diagnostics or hydrophilic formulations.
Therapeutic Applications: Anticancer: Derivatives with dithiocarbamate or chlorobenzhydryl groups show potent tumor cell inhibition (e.g., 90% inhibition of HL-60 cells ). Antimalarial: Bis(3-aminopropyl)piperazine derivatives disrupt Plasmodium metabolism via aminopeptidase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
